6-(4-fluorophenoxy)pyridine-3-carbonitrile
Overview
Description
6-(4-fluorophenoxy)pyridine-3-carbonitrile is an organic compound with the molecular formula C12H7FN2O It is a derivative of pyridine, featuring a nitrile group at the third position and a 4-fluorophenoxy group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenoxy)pyridine-3-carbonitrile typically involves the following steps:
Nitration of Pyridine: Pyridine is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amine group.
Cyanation: The amine group is converted to a nitrile group using reagents such as cyanogen bromide.
Substitution: The 4-fluorophenoxy group is introduced via a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenoxy)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The nitrile group can be reduced to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Amines.
Substitution: Compounds with different substituents replacing the fluorine atom.
Scientific Research Applications
6-(4-fluorophenoxy)pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It is used in the development of new materials with specific properties.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenoxy)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved can vary widely depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Pyridinecarbonitrile, 6-(4-chlorophenoxy)
- 3-Pyridinecarbonitrile, 6-(4-bromophenoxy)
- 3-Pyridinecarbonitrile, 6-(4-methylphenoxy)
Uniqueness
6-(4-fluorophenoxy)pyridine-3-carbonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as its reactivity and binding affinity in biological systems. Fluorine atoms can enhance the metabolic stability of compounds and improve their pharmacokinetic properties, making this compound particularly valuable in medicinal chemistry.
Properties
IUPAC Name |
6-(4-fluorophenoxy)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O/c13-10-2-4-11(5-3-10)16-12-6-1-9(7-14)8-15-12/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYJXKKMJYOEGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50244316 | |
Record name | 3-Pyridinecarbonitrile, 6-(4-fluorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50244316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99902-74-6 | |
Record name | 3-Pyridinecarbonitrile, 6-(4-fluorophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099902746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinecarbonitrile, 6-(4-fluorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50244316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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